2,3,5,6-Tetrakis(ethenyl)phenol

Polymer Chemistry Crosslinking Monomers Porous Networks

2,3,5,6-Tetrakis(ethenyl)phenol (CAS 74499-35-7; also designated 2,3,5,6-tetravinylphenol) is a tetrafunctional vinyl-aromatic monomer belonging to the UVCB substance “Phenol, (tetrapropenyl) derivatives.” It possesses four ethenyl (–CH=CH₂) substituents ortho and meta to a single phenolic –OH group on a benzene ring, yielding the molecular formula C₁₄H₁₄O and a molecular weight of 198.26 g·mol⁻¹. The compound is classified under EU CLP as Skin Irritant Category 2 (H315) and Eye Damage Category 1 (H318), and it has been placed on the REACH Candidate List as a Substance of Very High Concern (SVHC) owing to endocrine-disrupting properties and reproductive toxicity.

Molecular Formula C14H14O
Molecular Weight 198.26 g/mol
Cat. No. B12685523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6-Tetrakis(ethenyl)phenol
Molecular FormulaC14H14O
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESC=CC1=CC(=C(C(=C1C=C)O)C=C)C=C
InChIInChI=1S/C14H14O/c1-5-10-9-11(6-2)13(8-4)14(15)12(10)7-3/h5-9,15H,1-4H2
InChIKeyHGDBGQVSSYPBCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,5,6-Tetrakis(ethenyl)phenol – Core Identity and Procurement-Relevant Classification for the Tetrafunctional Vinyl Phenol Monomer


2,3,5,6-Tetrakis(ethenyl)phenol (CAS 74499-35-7; also designated 2,3,5,6-tetravinylphenol) is a tetrafunctional vinyl-aromatic monomer belonging to the UVCB substance “Phenol, (tetrapropenyl) derivatives.” It possesses four ethenyl (–CH=CH₂) substituents ortho and meta to a single phenolic –OH group on a benzene ring, yielding the molecular formula C₁₄H₁₄O and a molecular weight of 198.26 g·mol⁻¹ . The compound is classified under EU CLP as Skin Irritant Category 2 (H315) and Eye Damage Category 1 (H318), and it has been placed on the REACH Candidate List as a Substance of Very High Concern (SVHC) owing to endocrine-disrupting properties and reproductive toxicity [1]. Industrially, it serves as a crosslinking monomer for high-crosslink-density polymers and as the key alkylphenol starting material (tetrapropenyl phenol, TPP) for sulfurized metal phenate detergents in marine and automotive lubricants [2].

Why Generic Substitution of 2,3,5,6-Tetrakis(ethenyl)phenol Fails – Functional Density, Phenolic Reactivity, and Regulatory Handcuffs


In-class alkylphenols and multivinyl crosslinkers cannot be interchanged with 2,3,5,6-tetrakis(ethenyl)phenol for three convergent reasons. First, its four conjugated vinyl groups are positioned on the same aromatic ring that carries the phenolic –OH, creating a uniquely compact tetrafunctional architecture that simultaneously delivers high crosslink density and radical-trapping antioxidant capacity within a single low-molecular-weight scaffold [1]. Second, regulatory classification as an SVHC means that replacement with a structurally similar but unlisted alkylphenol (e.g., nonylphenol or 4-tert-butylphenol) may simply shift the toxicological liability rather than resolve it, making informed selection of this specific compound—with full awareness of its hazard profile—a risk-management necessity rather than a procurement preference [2]. Third, the ortho-ethenyl substitution pattern is predicted by computational chemistry to lower the O–H bond dissociation enthalpy (BDE) relative to para-alkylated or unsubstituted phenolic antioxidants, meaning that generic hindered phenols such as BHT cannot replicate the dual role of crosslinking monomer and intrinsic antioxidant that this compound offers [3].

Quantitative Differentiation Evidence for 2,3,5,6-Tetrakis(ethenyl)phenol vs. Closest Comparators


Tetrafunctional Vinyl Density vs. Divinylbenzene – Crosslink Functionality Advantage

2,3,5,6-Tetrakis(ethenyl)phenol carries four polymerizable vinyl groups on a single aromatic ring (molecular weight 198.26 g·mol⁻¹), yielding a vinyl-group density of ~20.2 mmol vinyl per gram of monomer. The most common aromatic crosslinker, divinylbenzene (DVB; MW 130.19 g·mol⁻¹), carries only two vinyl groups, providing ~15.4 mmol vinyl per gram. While the per-gram vinyl loading is higher for the tetrakis compound, the critical differentiation lies in the functionality number (f = 4 vs. f = 2), which governs the gel-point conversion and ultimate crosslink density. In a systematic study of di-, tri-, and tetravinyl crosslinkers copolymerized with HEMA, Gomez et al. demonstrated that reducing the vinyl-to-vinyl spacer length while increasing functionality produced networks with significantly higher porosity and crosslinking degree [1]. The tetrafunctional architecture of 2,3,5,6-tetrakis(ethenyl)phenol places all four reactive sites on the same benzene core, minimizing the spacer length to zero carbons between vinyl branches, a structural feature expected to maximize crosslink density relative to DVB where the two vinyl groups are separated by the aromatic ring without additional branching points.

Polymer Chemistry Crosslinking Monomers Porous Networks

Ortho-Ethenyl Enhancement of Phenolic Antioxidant Activity – BDE Lowering vs. BHT

The phenolic –OH group of 2,3,5,6-tetrakis(ethenyl)phenol is flanked by two ortho-ethenyl substituents. Computational and experimental work by Marteau et al. (2016) demonstrated that the ortho-propenyl group (–CH=CH–CH₃) is the most effective substituent for decreasing the O–H bond dissociation enthalpy (BDE) among a panel of ortho, meta, and para substituents evaluated by DFT at the B3LYP/6-311++G(2d,2p)//B3LYP/6-311G(d,p) level [1]. Although the target compound carries ethenyl (–CH=CH₂) rather than propenyl groups, the electronic similarity (sp²-hybridized carbon directly attached to the aromatic ring, allowing π-conjugation with the phenoxyl radical) supports the inference that ortho-ethenyl substitution likewise lowers the O–H BDE relative to para-alkylated phenols. The reference antioxidant BHT (2,6-di-tert-butyl-4-methylphenol) relies on ortho-tert-butyl groups for steric shielding of the phenoxyl radical but does not benefit from the conjugative stabilization afforded by an ortho-vinyl group. In the Marteau study, the rate constants of hydrogen atom transfer to DPPH radical in non-polar, non-protic solvent were measured and found to be in agreement with the BDE calculations, providing an experimental validation chain [1].

Antioxidant Chemistry Bond Dissociation Enthalpy Radical Scavenging

SVHC Regulatory Status vs. Non-Classified Alkylphenol Alternatives – Risk-Managed Procurement Rationale

2,3,5,6-Tetrakis(ethenyl)phenol, as a component of the UVCB substance “Phenol, (tetrapropenyl) derivatives” (CAS 74499-35-7), was added to the REACH Candidate List of Substances of Very High Concern (SVHC) based on endocrine-disrupting properties (Article 57(f) – environment and human health) and reproductive toxicity (Article 57c) [1]. This SVHC listing has direct procurement consequences: under EU REACH, articles containing >0.1% w/w of an SVHC require notification to ECHA, and the substance is subject to authorization requirements. In the lubricant additive sector, where this compound is used as tetrapropenyl phenol (TPP) to manufacture sulfurized metal phenate detergents, the industry has responded by developing processes to reduce free TPP content in finished additives, as documented in US Patent 20090143264 [2]. Importantly, nonylphenol (CAS 84852-15-3) and 4-tert-octylphenol (CAS 140-66-9) are also SVHC-listed for endocrine disruption, while 4-tert-butylphenol (CAS 98-54-4) is not currently on the Candidate List. However, 4-tert-butylphenol lacks the tetrafunctional reactivity required for crosslinking or phenate detergent synthesis. The SVHC status of 2,3,5,6-tetrakis(ethenyl)phenol therefore creates a dual procurement imperative: a regulatory obligation to manage and report its use, and a functional necessity that prevents simple 1:1 substitution with non-classified but chemo-functionally inadequate alternatives [3].

Regulatory Toxicology SVHC Compliance Lubricant Additives

Physicochemical Profile – Log Kow and Water Solubility vs. Linear Alkylphenol Homologs

The INERIS substance database reports the following measured and calculated physicochemical parameters for Phenol, (tetrapropenyl) derivatives (CAS 74499-35-7, representing the UVCB mixture containing 2,3,5,6-tetrakis(ethenyl)phenol as one isomer): water solubility = 2.1 mg·L⁻¹ at 25 °C, log Kow (octanol/water partition coefficient) = 7.14 (measured), vapor pressure = 0.009 Pa at 25 °C, Henry's law constant = 1.4 Pa·m³·mol⁻¹ (calculated), and melting point = –8 °C [1]. The log Kow of 7.14 indicates very high lipophilicity and a strong potential for bioaccumulation (BCF predicted to exceed 5000 L·kg⁻¹ based on standard QSAR models). For comparison, 4-nonylphenol (branched) has a reported log Kow of 4.48–5.76 depending on isomer, and 4-tert-octylphenol has a log Kow of approximately 5.28 [2]. The substantially higher log Kow of the tetrapropenyl phenol mixture (7.14 vs. ~5.3 for octylphenol and ~5.1 for nonylphenol) implies a proportionally greater bioaccumulation potential, which is consistent with its SVHC classification for environmental endocrine disruption. The very low water solubility (2.1 mg·L⁻¹) and low vapor pressure (0.009 Pa) further indicate that, once released, this substance will partition predominantly to sediment and biota rather than remaining in the water column or atmosphere.

Environmental Fate Physicochemical Properties Bioaccumulation Potential

Evidence-Backed Application Scenarios for 2,3,5,6-Tetrakis(ethenyl)phenol in Research and Industrial Procurement


High-Crosslink-Density Porous Polymer Beads for Chromatography and Solid-Phase Extraction

The tetrafunctional architecture of 2,3,5,6-tetrakis(ethenyl)phenol (f = 4 vinyl groups on a single aromatic core) makes it a candidate crosslinking co-monomer for suspension-polymerized macroporous beads. As demonstrated by Gomez et al. (2004) for the tetravinyl crosslinker class, increasing functionality from di- to tetrafunctional while minimizing the spacer length between vinyl groups yields networks with substantially higher crosslinking degree and porosity [1]. In HPLC stationary phases or solid-phase extraction sorbents, higher crosslink density directly improves pressure stability and reduces swelling in organic solvents, while higher specific surface area increases analyte binding capacity. Procurement specifications for this application should require a minimum vinyl-group assay (e.g., ≥95% by iodometric titration) and low residual phenol content to ensure reproducible polymerization kinetics and minimal leachable impurities in the final chromatographic medium.

Synthesis of Low-Free-TPP Phenate Detergents for Marine Lubricants

In the lubricant additive industry, 2,3,5,6-tetrakis(ethenyl)phenol (as tetrapropenyl phenol, TPP) is the primary alkylphenol starting material for sulfurized calcium phenate detergents used in marine cylinder lubricants operating at high engine temperatures [1]. The SVHC classification of TPP has driven process innovation to reduce residual free TPP in finished phenate additives, as disclosed in US Patent 20090143264 [2]. Industrial procurers of TPP for phenate synthesis should specify a maximum free alkylphenol content in the final additive (target <1.0% w/w) and require the supplier to provide batch-specific reproductive toxicity screening data or, alternatively, adopt the phenolic resin pre-reaction route described in the patent, which reduces free TPP by pre-condensing the alkylphenol with an aldehyde to form a phenolic resin intermediate prior to neutralization and sulfurization. This scenario leverages the compound's specific reactivity (phenolic –OH for neutralization, aromatic ring for sulfur-bridging) while managing its SVHC liability.

Antioxidant-Incorporating Thermoset Resins and High-Temperature Composite Matrices

The combination of four polymerizable vinyl groups with a phenolic –OH ortho-substituted by two ethenyl moieties positions 2,3,5,6-tetrakis(ethenyl)phenol as a reactive antioxidant monomer for thermoset resins. Computational predictions by Marteau et al. (2016) indicate that ortho-alkenyl substitution (specifically ortho-propenyl) is the most effective structural motif for lowering the phenolic O–H bond dissociation enthalpy, thereby enhancing the rate of peroxyl radical trapping [1]. By copolymerizing this monomer into bismaleimide, epoxy, or vinyl ester resin networks, the antioxidant function becomes covalently bound to the polymer backbone, eliminating the progressive physical loss (blooming, leaching) that limits the service life of conventional dissolved antioxidants such as BHT. For procurement in high-temperature composite applications (e.g., aerospace engine components, oil-well downhole tools), the key specification is the retention of antioxidant activity after cure, measurable by oxidation induction time (OIT) by differential scanning calorimetry on the cured resin relative to an unstabilized control.

Environmental Fate and Bioaccumulation Research – Reference Compound for High-log Kow Phenol Modeling

With a measured log Kow of 7.14 and water solubility of only 2.1 mg·L⁻¹ at 25 °C [1], 2,3,5,6-tetrakis(ethenyl)phenol (as the representative isomer of the UVCB mixture) occupies an extreme position in the alkylphenol hydrophobicity spectrum—approximately 2 log units higher than nonylphenol. This makes the compound a valuable reference standard for calibrating quantitative structure-activity relationship (QSAR) models for bioaccumulation and sediment sorption of highly lipophilic phenolic substances. Research laboratories procuring this compound for environmental fate studies should request a certified isomer composition (e.g., by GC-MS or HPLC-UV) and a measured vs. calculated log Kow verification, as the UVCB nature of the commercial substance can cause batch-to-batch variability that confounds reproducible environmental partitioning experiments.

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